molecular formula C16H18N2O3S B5217246 ethyl 6-amino-5-cyano-2-propyl-4-(3-thienyl)-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-propyl-4-(3-thienyl)-4H-pyran-3-carboxylate

Cat. No. B5217246
M. Wt: 318.4 g/mol
InChI Key: XKJREXQGLOWQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-amino-5-cyano-2-propyl-4-(3-thienyl)-4H-pyran-3-carboxylate is a chemical compound that belongs to the pyran family. It has been studied for its potential applications in the field of medicinal chemistry due to its interesting biological properties.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-propyl-4-(3-thienyl)-4H-pyran-3-carboxylate is not fully understood. However, it has been proposed that it may exert its biological effects by inhibiting certain enzymes or signaling pathways in the body.
Biochemical and Physiological Effects
Studies have shown that ethyl 6-amino-5-cyano-2-propyl-4-(3-thienyl)-4H-pyran-3-carboxylate can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of certain inflammatory cytokines. In addition, it has been found to have antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 6-amino-5-cyano-2-propyl-4-(3-thienyl)-4H-pyran-3-carboxylate in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of ethyl 6-amino-5-cyano-2-propyl-4-(3-thienyl)-4H-pyran-3-carboxylate. One direction is to further investigate its mechanism of action in order to optimize its therapeutic potential. Another direction is to explore its potential as a drug candidate for the treatment of other diseases. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of ethyl 6-amino-5-cyano-2-propyl-4-(3-thienyl)-4H-pyran-3-carboxylate has been reported in the literature. It involves the reaction of ethyl 6-amino-5-cyano-2-propyl-4-(3-thienyl)-4H-pyran-3-carboxylate with thionyl chloride in the presence of triethylamine. The resulting product is then treated with sodium methoxide to yield the final product.

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-propyl-4-(3-thienyl)-4H-pyran-3-carboxylate has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

ethyl 6-amino-5-cyano-2-propyl-4-thiophen-3-yl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-5-12-14(16(19)20-4-2)13(10-6-7-22-9-10)11(8-17)15(18)21-12/h6-7,9,13H,3-5,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJREXQGLOWQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(C(=C(O1)N)C#N)C2=CSC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-amino-5-cyano-2-propyl-4-thiophen-3-yl-4H-pyran-3-carboxylate

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